
6-(o-Tolyloxy)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(o-Tolyloxy)hexanal is an organic compound with the molecular formula C₁₃H₁₈O₂. It is characterized by the presence of a hexanal group attached to an o-tolyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(o-Tolyloxy)hexanal typically involves the reaction of o-cresol with 6-bromohexanal under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of o-cresol attacks the electrophilic carbon of the bromohexanal, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(o-Tolyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in the presence of sulfuric acid.
Reduction: NaBH₄ in methanol or ethanol, or LiAlH₄ in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-(o-Tolyloxy)hexanoic acid.
Reduction: 6-(o-Tolyloxy)hexanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-(o-Tolyloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(o-Tolyloxy)hexanal largely depends on its reactivity and interactions with other molecules. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(p-Tolyloxy)hexanal: Similar structure but with the tolyloxy group in the para position.
6-(m-Tolyloxy)hexanal: Similar structure but with the tolyloxy group in the meta position.
6-(o-Methoxyphenoxy)hexanal: Similar structure but with a methoxy group instead of a methyl group on the aromatic ring.
Uniqueness
6-(o-Tolyloxy)hexanal is unique due to the specific positioning of the tolyloxy group, which can influence its reactivity and interactions compared to its isomers. The ortho position can lead to different steric and electronic effects, making it distinct in its chemical behavior.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
6-(2-methylphenoxy)hexanal |
InChI |
InChI=1S/C13H18O2/c1-12-8-4-5-9-13(12)15-11-7-3-2-6-10-14/h4-5,8-10H,2-3,6-7,11H2,1H3 |
Clé InChI |
WAHPTCFOSPRPHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylpyrazolo[1,5-C]pyrimidin-7-amine](/img/structure/B13047768.png)
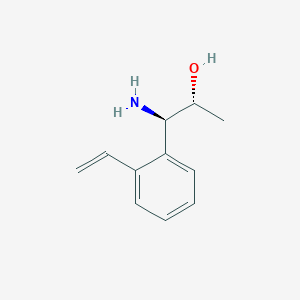
![(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047774.png)
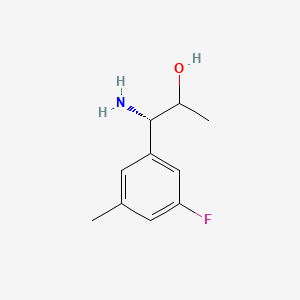

![Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13047792.png)
![2-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13047793.png)
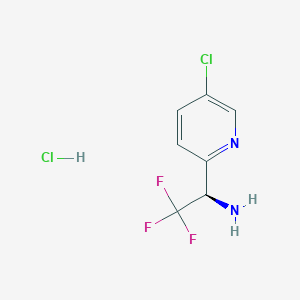

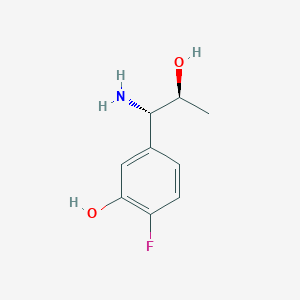
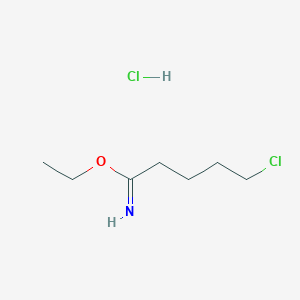
![(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047831.png)

